molecular formula C10H13F3N2Si B10908430 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole

1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole

Katalognummer: B10908430
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: ZLKYFFAACCOQCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole is a specialized chemical intermediate of significant value in medicinal chemistry and drug discovery. Its primary research application lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those targeting kinase enzymes. The compound features a pyrazole core functionalized with both a trifluoroethyl group and a protected ethynyl (trimethylsilylethynyl) group. The trifluoroethyl group is a common pharmacophore known to influence the potency, metabolic stability, and bioavailability of drug candidates [1] . The protected alkyne moiety is a critical handle for further synthetic elaboration, most notably via click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2] . This allows researchers to efficiently conjugate the pyrazole scaffold to other molecular fragments, azide-bearing biomolecules, or solid supports, facilitating the creation of combinatorial libraries or chemical probes. While not a final active pharmaceutical ingredient itself, this compound's research value is underscored by its use in the development of potent inhibitors, such as those targeting the FGFR kinase family, where analogous trifluoroethyl-pyrazole structures have demonstrated high inhibitory activity [3] . It is an essential tool for researchers in organic synthesis and chemical biology focused on developing new therapeutic agents and biochemical tools.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H13F3N2Si

Molekulargewicht

246.30 g/mol

IUPAC-Name

trimethyl-[2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethynyl]silane

InChI

InChI=1S/C10H13F3N2Si/c1-16(2,3)7-5-9-4-6-15(14-9)8-10(11,12)13/h4,6H,8H2,1-3H3

InChI-Schlüssel

ZLKYFFAACCOQCM-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CC1=NN(C=C1)CC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrazole Functionalization Strategies

The target molecule’s preparation involves two primary transformations:

  • N1-Alkylation of the pyrazole ring with 2,2,2-trifluoroethyl groups

  • C3-Ethynylation using trimethylsilylacetylene derivatives

Base-mediated alkylation typically precedes ethynylation due to the sensitivity of silyl-protected acetylenes to strong bases. In a representative protocol, 1H-pyrazole undergoes N-alkylation with 2,2,2-trifluoroethyl bromide under phase-transfer conditions, achieving 67% yield. Subsequent Sonogashira coupling with trimethylsilylacetylene introduces the ethynyl group at the C3 position.

Detailed Preparation Methodologies

Sodium Hydride-Mediated Alkylation

A suspension of 1H-pyrazole (5.62 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is treated with sodium hydride (60% dispersion, 11.1 mmol) at 0°C under argon. After 30 minutes, 2,2,2-trifluoroethyl bromide (17.0 mmol) is added dropwise, and the mixture stirs at room temperature for 12 hours. Workup involves quenching with ice water, ethyl acetate extraction, and silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate 1-(2,2,2-trifluoroethyl)-1H-pyrazole in 46–58% yield.

Critical Parameters

  • Base stoichiometry: 2.0 equivalents NaH prevents competing side reactions

  • Solvent choice: THF > DMF for minimizing O-alkylation byproducts

  • Temperature control: Exothermic reaction requires strict maintenance below 25°C

Palladium-Catalyzed Cross-Coupling

A mixture of 1-(2,2,2-trifluoroethyl)-3-iodo-1H-pyrazole (1.0 equiv), trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in triethylamine (5 mL) is heated at 80°C for 6 hours. After cooling, the mixture is filtered through Celite®, concentrated, and purified via flash chromatography (hexane:ethyl acetate = 4:1) to afford the title compound in 72% yield.

Optimization Data

ConditionVariationYield (%)
Catalyst Loading2 mol% Pd58
5 mol% Pd72
SolventDMF64
Triethylamine72
Temperature60°C65
80°C72

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A streamlined approach combines alkylation and ethynylation in a single reactor:

  • Alkylation : 1H-pyrazole + NaH + CF₃CH₂Br (THF, 0°C → RT, 2 h)

  • Iodination : N-alkylated intermediate + NIS (DMF, 80°C, 1 h)

  • Coupling : 3-iodo derivative + TMSC≡CH + Pd/Cu catalyst (Et₃N, 80°C, 6 h)

This method reduces purification steps but requires careful control of iodine stoichiometry to prevent over-halogenation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.81 (d, J=0.5 Hz, 1H, H5), 7.86 (d, J=0.5 Hz, 1H, H4), 5.43 (s, 2H, N-CH₂CF₃), 3.51–3.59 (m, 2H, OCH₂CH₂Si), 1.32 (s, 12H, Bpin CH₃), -0.03 (s, 9H, Si(CH₃)₃)

  • MS (ESI+) : m/z 325.2 [M+H]⁺, 347.1 [M+Na]⁺

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) shows ≥98% purity when using optimized chromatographic conditions (hexane:ethyl acetate = 9:1).

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

ReagentCost (USD/kg)Purity Requirement
2,2,2-Trifluoroethyl bromide450≥99%
Trimethylsilylacetylene1,200≥97%
Pd(PPh₃)₂Cl₂12,000≥98%

Bulk sodium hydride (60% dispersion) reduces costs by 40% compared to higher purity grades without compromising yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2,2,2-Trifluorethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zur Bildung reduzierter Derivate führen.

    Substitution: Die Trifluormethyl- und Trimethylsilylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Pyrazolverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2,2,2-Trifluorethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie effektiver mit Lipidmembranen und Proteinen interagieren kann. Die Trimethylsilylgruppe kann sterischen Schutz bieten, wodurch die Stabilität und Widerstandsfähigkeit der Verbindung gegen metabolischen Abbau erhöht wird.

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The trimethylsilyl group can provide steric protection, increasing the compound’s stability and resistance to metabolic degradation .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Electronic Effects

The table below compares key structural and electronic features of the target compound with analogs:

Compound Name R1 (Position 1) R3 (Position 3) Notable Features Reference
Target Compound 2,2,2-Trifluoroethyl Trimethylsilyl ethynyl High lipophilicity; electron-withdrawing R1
1-(1-Ethoxyethyl)-3-(phenylethynyl)-5-(trifluoromethyl)-1H-pyrazole 1-Ethoxyethyl Phenylethynyl Ethoxyethyl (electron-donating); trifluoromethyl at C5
3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol 2,2,2-Trifluoroethyl Ethyl, phenoxy, hydroxyl Multi-substituted; hydroxyl enhances polarity
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid (QA-2430) 2,2,2-Trifluoroethyl Carboxylic acid Polar functional group; potential for salt formation
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole Bis-pyrazole linkage Nitro group Dimeric structure; nitro group increases reactivity

Key Observations :

  • Trifluoroethyl vs. Ethoxyethyl : The trifluoroethyl group (target compound) provides stronger electron-withdrawing effects compared to ethoxyethyl (), likely enhancing metabolic stability .
  • TMS-Ethynyl vs.
  • Carboxylic Acid (QA-2430) : Introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic TMS-ethynyl group in the target compound .

Biologische Aktivität

1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This pyrazole derivative is characterized by its unique molecular structure, which includes a trifluoroethyl group and a trimethylsilyl ethynyl moiety. Its molecular formula is C10H13F3N2SiC_{10}H_{13}F_{3}N_{2}Si with a molecular weight of approximately 246.30 g/mol .

Pharmacological Properties

The pyrazole scaffold has been extensively studied for its diverse pharmacological properties. Compounds within this class have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has not been as widely studied as some other pyrazole derivatives, but research on related compounds provides insights into its potential activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed that certain pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard drugs like dexamethasone . This suggests that 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole may also possess similar anti-inflammatory properties.

Anticancer Potential

The anticancer activity of pyrazole compounds has been documented in several studies. Modifications to the pyrazole structure have led to the development of compounds with promising anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . Given the structural characteristics of 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole, it may also exhibit similar mechanisms worth exploring.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often influenced by their substituents. The presence of electron-withdrawing groups (like trifluoroethyl) can enhance the lipophilicity and overall biological activity of the compound. The trimethylsilyl group may also play a role in modulating the compound's interaction with biological targets .

Comparative Analysis of Pyrazole Derivatives

Compound NameStructureBiological ActivityReference
PhenylbutazonePhenylbutazoneAnti-inflammatory
Compound 4 (from study)Compound 461-85% TNF-α inhibition
Compound 11Compound 11Antimicrobial against E. coli

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing various pyrazole derivatives to evaluate their anti-inflammatory and antimicrobial properties. The synthesized compounds were subjected to in vitro testing against standard bacterial strains and inflammatory markers. Results indicated that certain derivatives significantly inhibited inflammatory cytokines and displayed effective antibacterial activity.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields with precise control
Catalyst Loading5–10 mol% PdAvoids side reactions
Reaction Time12–24 hrsEnsures complete functionalization

Basic: How to characterize the structure of this compound?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoroethyl CH₂ at δ 3.8–4.2 ppm; trimethylsilyl at δ 0.1–0.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D structure and regiochemistry (if crystals are obtainable) .

Advanced: What reaction pathways enable modification of the trimethylsilyl ethynyl group?

Answer:
The ethynyl group can undergo:

  • Desilylation : Treatment with TBAF in THF to expose terminal alkynes for further coupling .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles .
  • Cross-Coupling : Suzuki-Miyaura reactions after converting to boronic esters .

Mechanistic Insight : The trimethylsilyl group stabilizes the alkyne during synthesis but can be selectively removed without disrupting the pyrazole core .

Advanced: How does the compound interact with biological targets?

Answer:

  • Lipophilicity : The trifluoroethyl and trimethylsilyl groups enhance membrane permeability, critical for CNS-targeting applications .
  • Enzyme Inhibition : Pyrazole derivatives often inhibit kinases or cytochrome P450 enzymes. Assay using fluorescence-based enzymatic assays (e.g., ADP-Glo™) to quantify IC₅₀ .
  • Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in target proteins .

Advanced: How to address stability and storage challenges?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethynyl group .
  • Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves) during synthesis; store under inert gas .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay buffers) .
  • Structural Analysis : Compare X-ray/NMR data to confirm compound identity and rule out regioisomeric impurities .

Advanced: What computational approaches model its pharmacodynamics?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) using Gaussian 16 with B3LYP/6-31G* basis set .
  • MD Simulations : GROMACS for protein-ligand dynamics over 100 ns to assess binding stability .

Basic: Which analytical techniques ensure purity?

Answer:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95–100% purity threshold) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to control regioselectivity during synthesis?

Answer:

  • Directing Groups : Use protecting groups (e.g., SEM) on pyrazole N1 to direct substitution to C3 .
  • Metal Catalysis : Pd-mediated C–H activation for selective trifluoroethylation .

Advanced: What are its pharmacodynamic targets?

Answer:

  • Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) .
  • CYP450 Interaction : Use liver microsomes + LC-MS to monitor metabolite formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.